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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

GSK-1014802, also known as raxatrigine and later vixotrigine, is a voltage-gated sodium
channel blocker that has traversed a complex and revealing developmental pathway. Initially
synthesized by GlaxoSmithKline and explored for bipolar disorder, its journey has seen a
transfer to a spin-off company, Convergence Pharmaceuticals, and a subsequent acquisition by
Biogen. The therapeutic focus of GSK-1014802 shifted to neuropathic pain, driven by a
mechanistic rationale that itself evolved over time—from a selective NaV1.3 or NaV1.7 inhibitor
to a non-selective sodium channel blocker. This guide provides a comprehensive technical
overview of the discovery, development, and scientific understanding of GSK-1014802,
presenting key data, experimental methodologies, and a visual representation of its history and
mechanism.

Discovery and Synthesis

GSK-1014802 was first disclosed in a patent filed by GlaxoSmithKline in 2006 (WO
2007042239 Al), with a priority date of October 10, 2005.[1] The patent described a series of
prolinamide derivatives as sodium channel modulators for the treatment of depression, bipolar
mood disorder, and substance abuse disorders.[1]

Chemical Structure
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IUPAC Name: (2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide[2]
Chemical Formula: C18H19FN202[2] Molar Mass: 314.36 g/mol [2]

Synthetic Route

The synthesis of GSK-1014802 (referred to as vixotrigine in later publications) involved a multi-
step process. A scalable route to the key prolinamide structure has been described.[3]

Experimental Protocol: Enantioselective Synthesis[3]

A detailed, scalable synthesis route is outlined in the scientific literature. The process involves
the formation of a key intermediate through an enantioselective process, followed by several
synthetic steps to yield the final compound. The general steps are described as:

e Imine Formation and Reduction: Reaction of a suitable glycinamide with a substituted
benzaldehyde to form an imine, followed by an enantioselective reduction to establish the
desired stereochemistry of the pyrrolidine ring.

e Cyclization: Intramolecular cyclization to form the prolinamide core.

e Functional Group Manipulation: A series of reactions to introduce the (2-fluorobenzyl)oxy
moiety and to ensure the final carboxamide functionality. These steps include etherification
and amide formation.

 Purification: The final compound is purified using standard chromatographic techniques.

Mechanism of Action and In Vitro Pharmacology

The understanding of GSK-1014802's mechanism of action has evolved significantly
throughout its development.

Initial Hypothesis: Selective NaV Blocker

Initially, GSK-1014802 was investigated as a use-dependent sodium channel blocker with
selectivity for the NaV1.3 subtype, which is upregulated in central neuropathic pain states.[1]
Later, as Convergence Pharmaceuticals took over development for neuropathic pain, it was
characterized as a potent and selective inhibitor of the peripheral NaV1.7 sodium channel.[4][5]
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Revised Understanding: Non-Selective NaV Blocker

Subsequent independent studies revealed that GSK-1014802 is a non-selective inhibitor of
voltage-gated sodium channels.[1][6] It demonstrates activity against a range of NaV subtypes,
with a rank order of potency that does not show significant selectivity for NaV1.7.[1][6] The
compound acts as a state-dependent inhibitor, preferentially binding to and stabilizing the
inactivated state of the sodium channel.[7] This leads to a hyperpolarizing shift in the voltage-
dependence of inactivation, thereby reducing neuronal excitability.[7]

Quantitative In Vitro Pharmacology

The inhibitory activity of GSK-1014802 against various human voltage-gated sodium channel
subtypes has been quantified using electrophysiological assays.

NaV Subtype pIC50 (+ SEM)[1][6] IC50 (uM)[7][8]
NaVv1.1 470+0.2
Nav1.2 499+0.2
NaVv1.3 4.82+0.3
NaVvl.4 5.09+0.2
NaVv1l.5 418+0.2
NaV1.6 4.84+0.1
1.77 (at -70 mV holding
Nav1.7 458 +0.2 ]
potential)
71.66 (at -120 mV holding
NaVv1.7
potential)
NaVv1.8 525+0.1

Experimental Protocol: Whole-Cell Patch-Clamp
Electrophysiology[7][9]

e Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the desired human
NaV channel subtype are cultured under standard conditions.
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o Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using an
patch-clamp amplifier.

» Solutions: The extracellular solution typically contains (in mM): 140 NacCl, 3 KClI, 1 MgCl2, 1
CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution typically
contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.2.

» Voltage Protocols:

o Tonic Block: Cells are held at a holding potential of -120 mV and depolarized to 0 mV to
elicit sodium currents. The effect of different concentrations of GSK-1014802 on the peak
current amplitude is measured.

o Use-Dependent Block: A train of depolarizing pulses is applied at different frequencies
(e.g., 1, 5, 10 Hz) to assess the frequency-dependent inhibition by the compound.

o Steady-State Inactivation: The voltage dependence of steady-state inactivation is
determined by applying a series of prepulses to different voltages before a test pulse to 0
mV. The effect of GSK-1014802 on the half-inactivation voltage (V1/2) is quantified.

o Data Analysis: Concentration-response curves are generated by plotting the percentage of
current inhibition against the drug concentration and fitted with the Hill equation to determine
the IC50 value.

Preclinical Development
Animal Models of Efficacy

GSK-1014802 demonstrated efficacy in various preclinical models of pain and epilepsy.

e Anticonvulsant Activity: The compound was shown to be an effective anticonvulsant in
animal models.[1]

o Neuropathic Pain Models:

o Freund's Complete Adjuvant (FCA) Model of Inflammatory Pain: Oral administration of
vixotrigine produced a dose-related reversal of hypersensitivity to pain.[9]
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o Scorpion Toxin (OD1)-Induced Pain Model: Intraperitoneal, but not intraplantar,
administration of CNV1014802 reduced spontaneous pain behaviors in a mouse model of
NaV1.7-mediated pain.[6]
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Caption: A generalized workflow for the preclinical evaluation of GSK-1014802.

Clinical Development

GSK-1014802 has undergone several Phase | and Phase Il clinical trials under its various
names (GSK-1014802, CNV1014802, BIIB0O74, vixotrigine).

Phase | Studies

Multiple Phase | studies were conducted in healthy volunteers to assess the safety, tolerability,
and pharmacokinetics of single and multiple ascending doses of GSK-1014802.[9]

Pharmacokinetic Parameters of Vixotrigine (Single Ascending Dose)[9]

Dose Cmax (pg/mL) AUCO-inf (pg*h/mL)

825 mg 6.53 66.2

e Oral Clearance: 13.8 L/hr[9]
e Volume of Distribution: 262 L[9]

e Drug-Drug Interactions: Co-administration with carbamazepine, a UGT and CYP3A4 inducer,
resulted in a reduction in vixotrigine exposure, though this was not considered clinically
relevant.[10]

Phase Il Studies

Phase Il trials evaluated the efficacy and safety of GSK-1014802 in patients with neuropathic
pain conditions.

o Trigeminal Neuralgia (TGN): A randomized withdrawal study (NCT01540630) demonstrated
a lower treatment failure rate for CNV1014802 compared to placebo.[4][8][11] The study
showed a significant reduction in pain intensity and the number of paroxysms.[4][8]

e Lumbosacral Radiculopathy (LSR): A randomized, double-blind, placebo-controlled
crossover study (NCT01561027) showed a statistically significant reduction in pain intensity
for CNV1014802 compared to placebo.[4][5]
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Summary of Key Phase Il Clinical Trial Results

Indication Study Design

Key Findings Reference

Treatment failure rate

] ) ) Randomized of 33% for
Trigeminal Neuralgia ] [41[8]
Withdrawal CNV1014802 vs. 65%
for placebo.[4]
Statistically significant
reduction in Pain
Randomized, ) ]
Lumbosacral Intensity-Numerical
) Placebo-Controlled ) [415]
Radiculopathy Rating Scale (PI-NRS)

Crossover

mean change from

baseline.[4]

Development Timeline and Shifting Focus
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Caption: The developmental and corporate history of GSK-1014802.
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Signaling Pathway and Mechanism of Action
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Caption: The mechanism of action of GSK-1014802 in inhibiting pain signaling.

Conclusion
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The development of GSK-1014802 is a salient case study in modern drug discovery. It
highlights the challenges of translating preclinical selectivity into clinical efficacy and the
iterative nature of understanding a compound's true mechanism of action. While initially
pursued for its perceived selectivity, its clinical utility in neuropathic pain appears to stem from
its properties as a non-selective, state-dependent sodium channel blocker. The extensive
preclinical and clinical data package provides a valuable resource for researchers in the field of
pain and sodium channel pharmacology, offering insights into both the therapeutic potential and
the developmental complexities of this class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Safety, Tolerability and Pharmacokinetics of Repeat Doses of GSK1014802. | Clinical
Research Trial Listing [centerwatch.com]

e 2. Preclinical Animal Models to Investigate the Role of Nav1.7 lon Channels in Pain - PMC
[pmc.ncbi.nlm.nih.gov]

o 3.researchgate.net [researchgate.net]
e 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

o 5. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential
pitfalls in ASD screening - PubMed [pubmed.ncbi.nim.nih.gov]

e 6. mdpi.com [mdpi.com]
e 7. Vixotrigine - Wikipedia [en.wikipedia.org]

» 8. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically
effective analgesic CNV1014802 - PubMed [pubmed.ncbi.nim.nih.gov]

» 9. Safety, Tolerability and Pharmacokinetics of Single and Repeat Doses of Vixotrigine in
Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

e 10. Evaluation of the Pharmacokinetic Interaction Between the Voltage- and Use-Dependent
Navl.7 Channel Blocker Vixotrigine and Carbamazepine in Healthy Volunteers - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1684372?utm_src=pdf-custom-synthesis
https://www.centerwatch.com/clinical-trials/listings/NCT00908154/safety-tolerability-and-pharmacokinetics-of-repeat-doses-of-gsk1014802
https://www.centerwatch.com/clinical-trials/listings/NCT00908154/safety-tolerability-and-pharmacokinetics-of-repeat-doses-of-gsk1014802
https://pmc.ncbi.nlm.nih.gov/articles/PMC12028925/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12028925/
https://www.researchgate.net/publication/320813389_Enhancing_inactivation_rather_than_reducing_activation_of_Nav17_channels_by_a_clinically_effective_analgesic_CNV1014802
https://pmc.ncbi.nlm.nih.gov/articles/PMC9384491/
https://pubmed.ncbi.nlm.nih.gov/31469995/
https://pubmed.ncbi.nlm.nih.gov/31469995/
https://www.mdpi.com/2072-6651/8/3/78
https://en.wikipedia.org/wiki/Vixotrigine
https://pubmed.ncbi.nlm.nih.gov/29094728/
https://pubmed.ncbi.nlm.nih.gov/29094728/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8301589/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8301589/
https://pubmed.ncbi.nlm.nih.gov/31650711/
https://pubmed.ncbi.nlm.nih.gov/31650711/
https://pubmed.ncbi.nlm.nih.gov/31650711/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 11. medchemexpress.com [medchemexpress.com]

 To cite this document: BenchChem. [The Shifting Sands of Selectivity: A Technical History of
GSK-1014802 (Vixotrigine)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684372#gsk-1014802-discovery-and-development-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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